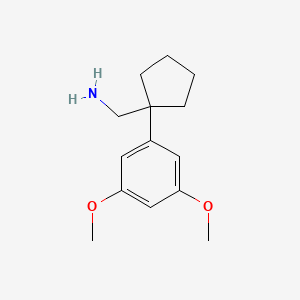

1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine

Description

1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine is a cycloalkane-based amine derivative featuring a cyclopentane ring fused to a methanamine group and substituted with 3,5-dimethoxyphenyl moieties. While specific experimental data (e.g., density, boiling point) are unavailable in the provided evidence, its structural features suggest applications in pharmaceutical or materials chemistry, where amine derivatives often serve as intermediates or bioactive agents .

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

[1-(3,5-dimethoxyphenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C14H21NO2/c1-16-12-7-11(8-13(9-12)17-2)14(10-15)5-3-4-6-14/h7-9H,3-6,10,15H2,1-2H3 |

InChI Key |

XAUVNNLPQLHHRW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2(CCCC2)CN)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine typically involves the reaction of 3,5-dimethoxybenzaldehyde with cyclopentanone in the presence of a suitable catalyst to form the intermediate 1-(3,5-dimethoxyphenyl)cyclopentanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine is not well-studied. it is likely to interact with various molecular targets and pathways depending on its chemical structure. The presence of methoxy groups and the cyclopentane ring may influence its binding affinity and reactivity with different biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and the size of the cycloalkane ring critically determine the compound’s behavior. Below is a qualitative comparison based on structural analogs from and general principles from :

Table 1: Substituent and Ring Size Effects on Key Properties

| Compound Name | Substituents | Cycloalkane Ring | Expected Solubility | Electronic Effects | Hypothesized Reactivity |

|---|---|---|---|---|---|

| 1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine | 3,5-dimethoxy | Cyclopentane | High in polar solvents | Electron-donating, increased polarity | Moderate nucleophilicity |

| 1-(3,5-Dichlorophenyl)cyclobutanemethanamine | 3,5-dichloro | Cyclobutane | Low in polar solvents | Electron-withdrawing, reduced polarity | Higher electrophilicity |

| 1-(3-Fluoro-5-methylphenyl)cyclopentanemethanamine | 3-fluoro, 5-methyl | Cyclopentane | Moderate | Mixed (electron-withdrawing F, donating CH₃) | Variable, depending on environment |

Key Observations:

- Methoxy vs. Chloro Substituents: Methoxy groups enhance solubility in polar solvents (e.g., water, ethanol) due to their polarity and hydrogen-bonding capacity, whereas chloro substituents reduce solubility .

Structural and Functional Analog Insights

lists several analogs with diverse substituents and ring systems:

- 1-(3,5-Dichlorophenyl)cyclobutanemethanamine (CAS: 1935340-44-5) : The dichloro substitution pattern and smaller cyclobutane ring likely reduce steric bulk but increase lipophilicity compared to the dimethoxy analog.

- Cyclopropane and Benzodioxol Derivatives : Compounds like 1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid exhibit higher ring strain (cyclopropane) and altered acidity due to the carboxylic acid group, diverging significantly from the methanamine’s amine functionality .

Theoretical Predictions from

Though focuses on nitro- and amino-substituted pyridines, its findings provide general insights into substituent effects:

- Bond Order and Stability: Amino groups in pyridines increase adjacent C–NO₂ bond orders, suggesting that electron-donating groups (e.g., -OCH₃) in the target compound may similarly stabilize adjacent bonds or influence resonance structures .

- Density and Packing : While reports a theoretical density of 2.2 g·cm⁻³ for a tri-nitro pyridine derivative, the dimethoxy-substituted cyclopentane methanamine may exhibit lower density due to reduced nitro group content and increased steric bulk .

Biological Activity

1-(3,5-Dimethoxyphenyl)cyclopentanemethanamine is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentanemethanamine backbone substituted with a 3,5-dimethoxyphenyl group. The molecular formula is C13H19N2O2. The presence of the dimethoxy groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the central nervous system (CNS). Potential pharmacological effects include:

- Antidepressant Activity : Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antitumor Activity : Some studies suggest potential anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory mediators.

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : The compound may interact with various receptors in the CNS, influencing neurotransmitter release and neuronal excitability.

- Cell Cycle Modulation : Similar compounds have been shown to induce apoptosis by affecting cell cycle checkpoints, particularly at the S phase.

- Inhibition of Inflammatory Pathways : Anti-inflammatory effects may be mediated through the inhibition of cytokine production and leukocyte migration.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

| Study | Cell Line | Assay Type | IC50 (μM) | Findings |

|---|---|---|---|---|

| Study A | HepG2 | MTT Assay | 6.92 | Induced apoptosis and cell cycle arrest |

| Study B | A549 | MTT Assay | 8.99 | Significant growth inhibition |

| Study C | DU145 | MTT Assay | 7.89 | Enhanced apoptotic markers |

These studies indicate that the compound may possess potent antitumor activity against various cancer cell lines.

Case Studies

- Antitumor Activity : A study highlighted the compound's ability to induce apoptosis in HepG2 cells by altering mitochondrial membrane potential and activating caspase pathways. This suggests a potential for development as an anticancer agent.

- Neuroprotective Effects : Preliminary findings indicate that similar compounds can protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.

- Clinical Trials : If preclinical results are promising, advancing towards human trials to assess therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.